molecular formula C11H22ClNO3 B1424620 Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride CAS No. 1219967-54-0

Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride

Cat. No.: B1424620
CAS No.: 1219967-54-0
M. Wt: 251.75 g/mol
InChI Key: BZNCZVNAXCPGCV-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride is a chemical compound with the molecular formula C11H22ClNO3. It is a derivative of piperidine, a heterocyclic amine, and is often used in various chemical and pharmaceutical applications. This compound is known for its unique structure, which includes a piperidine ring and an ester functional group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride typically involves the following steps:

    Formation of the Piperidine Derivative: The starting material, 2-(2-piperidinyl)ethanol, is reacted with methyl acrylate in the presence of a base such as sodium hydride or potassium carbonate. This reaction proceeds via nucleophilic addition to form the intermediate, Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt, this compound. This step is typically carried out in an aqueous or alcoholic solution to ensure complete conversion to the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological molecules, potentially inhibiting or activating certain pathways. The ester group can undergo hydrolysis, releasing the active piperidine derivative, which can then exert its effects on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[2-(2-pyrrolidinyl)ethoxy]propanoate hydrochloride: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    Ethyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-[2-(2-piperidinyl)ethoxy]butanoate hydrochloride: Similar structure but with a butanoate group instead of a propanoate group.

Uniqueness

Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride is unique due to its specific combination of a piperidine ring and a propanoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 3-(2-piperidin-2-ylethoxy)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3.ClH/c1-14-11(13)6-9-15-8-5-10-4-2-3-7-12-10;/h10,12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNCZVNAXCPGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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